molecular formula C7H10O2 B11826639 Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-

Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-

Cat. No.: B11826639
M. Wt: 126.15 g/mol
InChI Key: ITEHUTGZBAGJOG-NKWVEPMBSA-N
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Description

Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- is an organic compound with the molecular formula C7H10O2 It is a heterocyclic compound that features a furan ring fused to another furan ring, with a hexahydro-3-methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- can be achieved through several synthetic routes. One common method involves the use of hexahydro-furo[2,3-b]furan-3-ol as a starting material. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the desired configuration of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- is unique due to its specific stereochemistry and the presence of a methylene group, which imparts distinct chemical and biological properties. Its ability to act as a ligand for HIV-1 protease inhibitors sets it apart from other similar compounds .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(3aS,6aR)-4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan

InChI

InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2/t6-,7+/m0/s1

InChI Key

ITEHUTGZBAGJOG-NKWVEPMBSA-N

Isomeric SMILES

C=C1CO[C@@H]2[C@H]1CCO2

Canonical SMILES

C=C1COC2C1CCO2

Origin of Product

United States

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